Cas no 99964-47-3 ((2S,3S,6S)-2-hydroxy-3,4-dimethoxy-14-methyl-1,2,3,4,5,6-hexahydro-4a,11b-(epiminoethano)-4,6-epoxyphenanthro[2,3-d][1,3]dioxol-13-one)
![(2S,3S,6S)-2-hydroxy-3,4-dimethoxy-14-methyl-1,2,3,4,5,6-hexahydro-4a,11b-(epiminoethano)-4,6-epoxyphenanthro[2,3-d][1,3]dioxol-13-one structure](https://it.kuujia.com/scimg/cas/99964-47-3x500.png)
99964-47-3 structure
Nome del prodotto:(2S,3S,6S)-2-hydroxy-3,4-dimethoxy-14-methyl-1,2,3,4,5,6-hexahydro-4a,11b-(epiminoethano)-4,6-epoxyphenanthro[2,3-d][1,3]dioxol-13-one
(2S,3S,6S)-2-hydroxy-3,4-dimethoxy-14-methyl-1,2,3,4,5,6-hexahydro-4a,11b-(epiminoethano)-4,6-epoxyphenanthro[2,3-d][1,3]dioxol-13-one Proprietà chimiche e fisiche
Nomi e identificatori
-
- (2S,3S,6S)-2-hydroxy-3,4-dimethoxy-14-methyl-1,2,3,4,5,6-hexahydro-4a,11b-(epiminoethano)-4,6-epoxyphenanthro[2,3-d][1,3]dioxol-13-one
- 99964-47-3
- 2-Hydroxy-3,4-dimethoxy-14-methyl-1,2,3,4,5,6-hexahydro-9H-4a,11b-(epiminoethano)-4,6-epoxyphenanthro[2,3-d][1,3]dioxol-13-one
- Hasubanan-16-one, 8,10-epoxy-6-hydroxy-7,8-dimethoxy-17-methyl-2,3-(methylenebis(oxy))-, (6beta,7beta,8beta,10beta)-
- N,O-Dimethyloxostephine
- DTXSID90912365
-
- Inchi: InChI=1S/C20H23NO7/c1-21-16(23)8-18-6-12(22)17(24-2)20(25-3)19(18,21)7-15(28-20)10-4-13-14(5-11(10)18)27-9-26-13/h4-5,12,15,17,22H,6-9H2,1-3H3
- Chiave InChI: PNGVVIBGSJGXTG-UHFFFAOYSA-N
- Sorrisi: CN1C(=O)CC23C14C[C@H](C5=CC6=C(C=C52)OCO6)OC4([C@H]([C@H](C3)O)OC)OC
Proprietà calcolate
- Massa esatta: 389.147
- Massa monoisotopica: 389.147
- Conta atomi isotopi: 0
- Conta donatori di obbligazioni idrogeno: 1
- Conta accettatore di obbligazioni idrogeno: 7
- Conta atomi pesanti: 28
- Conta legami ruotabili: 2
- Complessità: 719
- Conteggio di unità legate in modo Covalent: 1
- Conto di stereocentri atomici definito: 6
- Conta stereocentri atomici non definiti: 0
- Conto stereocentrico definito delle obbligazioni: 0
- Conto stereocenter di bond non definito: 0
- Superficie polare topologica: 86.7A^2
- XLogP3: -1.088
Proprietà sperimentali
- Densità: 1.5
- Punto di ebollizione: 594.2°C at 760 mmHg
- Punto di infiammabilità: 313.2°C
- Indice di rifrazione: 1.662
(2S,3S,6S)-2-hydroxy-3,4-dimethoxy-14-methyl-1,2,3,4,5,6-hexahydro-4a,11b-(epiminoethano)-4,6-epoxyphenanthro[2,3-d][1,3]dioxol-13-one Letteratura correlata
-
Junfeng Xie,Shuang Li,Xiaodong Zhang,Jiajia Zhang,Ruoxing Wang,Hao Zhang,Bicai Pan,Yi Xie Chem. Sci., 2014,5, 4615-4620
-
Amin Zhang,Yuliang Guo,Yu He,Kai Yang,Jianbo Wang,Daxiang Cui,Yingsheng Cheng Nanoscale, 2020,12, 21674-21686
-
Jin Wang,XueQiong Su,PengXiang Zhao,DongWen Gao,RuiXiang Chen,Li Wang Anal. Methods, 2021,13, 5509-5515
-
Tippu S. Sheriff,Steven Cope,Mmaezi Ekwegh Dalton Trans., 2007, 5119-5122
99964-47-3 ((2S,3S,6S)-2-hydroxy-3,4-dimethoxy-14-methyl-1,2,3,4,5,6-hexahydro-4a,11b-(epiminoethano)-4,6-epoxyphenanthro[2,3-d][1,3]dioxol-13-one) Prodotti correlati
- 1521806-86-9(2-Propynoic acid, 3-(2,2,3,3-tetramethylcyclopropyl)-, methyl ester)
- 60788-62-7(2,4-Dibromo Estrone)
- 1402667-16-6(4-Bromo-1,3-dihydroisobenzofuran)
- 2034292-96-9(5-(3-cyclohexyl-1,2,4-oxadiazol-5-yl)-2-methoxy-4-methylpyrimidine)
- 868364-62-9(methyl (1R,2S)-2-(tert-butoxycarbonylamino)cyclobutanecarboxylate)
- 1806873-17-5(Ethyl 2-bromo-5-(difluoromethyl)-4-(trifluoromethyl)pyridine-3-acetate)
- 423146-25-2(6-(6-Morpholino-1,3-dioxo-1H-benzo[de]isoquinolin-2(3H)-yl)hexanoic acid)
- 876461-73-3(2-amino-1-(3-chloropyridin-2-yl)ethan-1-one)
- 866050-68-2(5,5-Dimethyl-2-{4-(trifluoromethoxy)anilinomethylene}-1,3-cyclohexanedione)
- 1805024-42-3(3-Bromo-6-methyl-2-nitrobenzyl chloride)
Fornitori consigliati
Jincang Pharmaceutical (Shanghai) Co., LTD.
Membro d'oro
CN Fornitore
Reagenti

Minglong (Xianning) Medicine Co., Ltd.
Membro d'oro
CN Fornitore
Grosso

Hubei Henglvyuan Technology Co., Ltd
Membro d'oro
CN Fornitore
Grosso
Shanghai Joy Biotech Ltd
Membro d'oro
CN Fornitore
Grosso

Shenzhen Jianxing Pharmaceutical Technology Co., Ltd.
Membro d'oro
CN Fornitore
Reagenti
